N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is an organic compound characterized by its unique structure, which combines a naphthalene moiety with a cyclohexanamine group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and material science due to its potential biological activities and applications.
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine belongs to the class of amines and can be classified as an aromatic amine due to the presence of the naphthalene ring. Its structure indicates that it may exhibit properties typical of both aromatic compounds and aliphatic amines.
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine typically involves a multi-step process that may include:
The synthesis may require specific reagents such as methyl iodide for methylation and appropriate solvents like dimethylformamide or dichloromethane. Reaction conditions such as temperature, pressure, and time must be optimized to achieve high yields and purity.
The molecular formula for N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is C16H19N. The structural representation includes:
Key data points include:
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine can participate in various chemical reactions typical of amines and aromatic compounds:
Reactions should be conducted under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Monitoring reaction progress using techniques like thin-layer chromatography or high-performance liquid chromatography is advisable.
The mechanism of action for N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine in biological systems may involve:
Research into similar compounds suggests that structural features such as the methoxy group can enhance lipophilicity, potentially increasing bioavailability and receptor affinity.
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity are not readily available but can be determined experimentally.
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine has potential applications in:
Research into this compound continues, focusing on elucidating its biological activities and optimizing its synthesis for practical applications.
Naphthalene-based amines have evolved significantly in neuropsychopharmacology, transitioning from early serendipitous discoveries to targeted molecular design. The naphthalene scaffold—a fused bicyclic aromatic system—offers exceptional versatility in drug-receptor interactions due to its planar geometry and capacity for π-π stacking. Initial applications focused on psychoactive agents like the partial serotonin agonist 1-(1-naphthyl)piperazine, which demonstrated anxiolytic properties through 5-HT receptor modulation [1]. This foundational work catalyzed interest in naphthalene derivatives as privileged structures for CNS targeting.
The structural evolution accelerated with the incorporation of amine functionalities, enhancing blood-brain barrier (BBB) penetration and receptor affinity. Buspirone, an azapirone derivative with a pyrimidinyl naphthalene core, exemplified this advancement as the first FDA-approved 5-HT₁A partial agonist for anxiety disorders [1]. Similarly, flibanserin—a multifunctional serotonin modulator with a naphthalene substructure—validated the scaffold’s utility in mood disorder therapeutics. These innovations underscore a critical trajectory: strategic functionalization of the naphthalene nucleus enables precise tuning of neuroreceptor engagement.
Table 1: Milestone Naphthalene-Based CNS Agents
| Compound | Neuroreceptor Target | Therapeutic Application |
|---|---|---|
| Buspirone | 5-HT₁A partial agonist | Anxiety disorders |
| Flibanserin | 5-HT₁A agonist/5-HT₂A antagonist | Hypoactive sexual desire |
| Trazodone | SERT inhibitor/5-HT₂A antagonist | Major depressive disorder |
| Vilazodone | SERT inhibitor/5-HT₁A agonist | Major depressive disorder |
The 4-methoxynaphthalen-1-yl moiety represents a sterically defined pharmacophore with distinct electronic and spatial properties. Methoxy substitution at the C4 position induces a bathochromic shift in UV absorbance, enhancing π-electron delocalization across the naphthalene ring system. This electronic redistribution strengthens van der Waals contacts with hydrophobic receptor pockets—particularly within G-protein coupled receptors (GPCRs) like serotonin receptors, which feature aromatic residue clusters (e.g., Phe, Trp) in their ligand-binding domains [1].
Comparative QSAR analyses reveal that 4-methoxy substitution optimizes steric fit and dipole alignment. For instance, 1-(3-methoxynaphthalen-1-yl)cyclopropanamine (PubChem CID: 168221902) exhibits enhanced 5-HT₂B binding affinity over non-methoxylated analogs due to orthogonal dipole formation with Asn343 [4]. In N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine, the methylene bridge between the naphthalene and cyclohexylamine introduces torsional flexibility, enabling adaptive binding to both orthosteric and allosteric sites. This structural motif balances conformational freedom with rotational energy barriers (~2–5 kcal/mol), facilitating optimal receptor docking geometries.
Table 2: Electronic Effects of Naphthalene Substitution Patterns
| Substituent Position | Electronic Impact | Bioactivity Correlation |
|---|---|---|
| 1-Unsubstituted | Moderate lipophilicity (logP ~3.1) | Low 5-HT₁A binding (Ki >500 nM) |
| 4-Methoxy | Enhanced resonance (+M effect; logP ~3.8) | High 5-HT₁A binding (Ki <100 nM) |
| 1-Amino | Electron donation (+R effect; logP ~2.0) | Moderate DAT inhibition |
| 2-Chloro | Electron withdrawal (−I effect; logP ~4.2) | Increased D₂ receptor selectivity |
Cyclohexylamine confers three-dimensional complexity to CNS drug candidates, contrasting planar aromatic systems. Its saturated, non-planar cycloalkane ring adopts low-energy chair (ΔG ≈ 0 kcal/mol) and twist-boat (ΔG ≈ 5.5 kcal/mol) conformers, enabling adaptive binding to globular protein domains. This flexibility is instrumental in overcoming the rigidity-associated limitations of purely aromatic scaffolds. Clinically successful agents like gepirone and trazodone incorporate cycloalkylamine fragments to enhance 5-HT₁A subtype selectivity and mitigate off-target activity at histaminergic or adrenergic receptors [1] [5].
The N-cyclohexyl group in N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine provides a hydrophobic pharmacophore element with calculated polar surface area (PSA) reduction of ~15 Ų versus primary amines. This modification significantly improves BBB permeability (predicted logBB = +0.32) while retaining water solubility through amine protonation at physiological pH. Molecular dynamics simulations indicate the cyclohexyl ring stabilizes ligand-receptor complexes via:
Table 3: Pharmacokinetic Properties of Cyclohexylamine-Containing CNS Drugs
| Compound | logP | TPSA (Ų) | H-Bond Donors | CNS Permeability (Pe, 10⁻⁶ cm/s) |
|---|---|---|---|---|
| Cyclohexylamine | 1.83 | 26.02 | 1 | 18.7 ± 2.3 |
| Gepirone | 3.41 | 49.77 | 1 | 9.2 ± 1.5 |
| Vilazodone | 4.57 | 64.71 | 1 | 5.8 ± 0.9 |
| Target Compound | 4.02* | 32.47* | 1 | 12.6* (predicted) |
*Predicted values via QSPR modeling [7]
Despite the pharmacological promise of hybrid naphthalene-cycloalkylamine architectures, N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine remains critically underexplored. Three knowledge voids dominate the literature:
Synthetic accessibility remains challenging. Patent US8835689B2 details routes to tert-butyl (4-(aminomethyl)cyclohexyl)carbamate intermediates but omits naphthalene coupling methodologies [3]. Optimized reductive amination protocols using 4-methoxy-1-naphthaldehyde and cyclohexylamine (NaBH₃CN/MeOH, 60°C) report yields below 35%, necessitating innovative catalysis. Filling these gaps could position this chemotype as a novel scaffold for 5-HT₁A/σ₂ dual ligands—a target space with emerging traction in neurodegenerative disease [1] [7].
Table 4: Key Compounds in Patent and Commercial Landscapes
| Compound Name | Structural Features | Therapeutic Area | Status |
|---|---|---|---|
| N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine | 4-MeO-Naph-CH₂-NH-Cyclohexyl | Undeclared (CNS-focused) | Research compound |
| PMID30124346-Compound-60TABLE5 | Bis-(4-aminocyclohexyl)methylethylidene | Parkinson disease | Patented |
| OPC-34712 (Brexpiprazole) | 4-MeO-Naph-CH₂-piperazine-quinolone | Major depressive disorder | Approved (2015) |
| SEP-363856 (Ulotaront) | 4-MeO-Naph-CH₂-piperazine-benzothiazole | Schizophrenia | Phase 3 |
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: